molecular formula C16H13Cl B562248 2-(1-Chloroethyl)anthracene CAS No. 57323-33-8

2-(1-Chloroethyl)anthracene

Cat. No.: B562248
CAS No.: 57323-33-8
M. Wt: 240.73
InChI Key: NSUQPUKYAXMLKQ-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)anthracene is an organic compound with the molecular formula C16H13Cl. It is a dihedral molecule with two asymmetric carbon atoms, which can exist in two isomeric forms. This compound is soluble in organic solvents such as chloroform and is used in various chemical reactions and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Chloroethyl)anthracene typically involves the chlorination of anthracene derivatives. One common method includes the reaction of anthracene with chloroethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity anthracene and chloroethyl reagents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Chloroethyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1-Chloroethyl)anthracene is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and in the preparation of other anthracene derivatives.

    Biology: Employed in studies involving molecular interactions and binding studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)anthracene involves its ability to undergo substitution and addition reactions, forming stable compounds with various reagents. Its molecular targets include amines and boronic acids, which it binds to form heterocyclic amines and carboxylic acid compounds, respectively .

Comparison with Similar Compounds

  • 1-Chloro-1-(2-anthryl)ethane
  • 2-Anthrylchloroethane

Comparison: 2-(1-Chloroethyl)anthracene is unique due to its dihedral structure and the presence of two asymmetric carbon atoms, which allow it to exist in two isomeric forms. This structural uniqueness contributes to its reactivity and versatility in various chemical reactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(1-chloroethyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUQPUKYAXMLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676267
Record name 2-(1-Chloroethyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57323-33-8
Record name 2-(1-Chloroethyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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